
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide, also known as Furan-2-yl-2-thiomorpholinoethyl-thiophene-3-carboxamide (FTTC), is a novel small molecule compound with potential applications in scientific research. It is a synthetic compound that is designed to target specific biochemical pathways in cells, and its potential uses have been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The research on similar compounds to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide has focused on understanding their chemical structures and properties. For instance, Galešić and Vlahov (1990) studied the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which is part of the "N-mustards" group, known for their biological and pharmacological activities (Galešić & Vlahov, 1990).
Synthesis and Reactivity
The synthesis and reactivity of furan-based compounds are a key area of interest. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and studied its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the compound's reactivity under different conditions (Aleksandrov & El’chaninov, 2017).
Biological Activity
Some furan and thiophene derivatives have been investigated for their potential biological activities. For instance, Robert et al. (1995) explored furan, thiophene, and pyrrole carboxamides and their derivatives as potential anti-inflammatory agents (Robert et al., 1995).
Therapeutic Applications
Recent studies have been focusing on the therapeutic applications of these compounds. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Electrophilic Substitution Reactions
Papers also discuss electrophilic substitution reactions on furan-based compounds. Padmavathi et al. (2015) reported on the Pd(OAc)2/AgOAc catalytic system based bidentate ligand directed, regioselective C–H activation and C–C bond formation in thiophene- and furan-2-carboxamides (Padmavathi et al., 2015).
Antimicrobial Activity
Some studies explore the antimicrobial properties of furan derivatives. Popiołek et al. (2016) designed and synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, which exhibited significant antimicrobial activities (Popiołek, Biernasiuk, & Malm, 2016).
Bioimaging Applications
Furthermore, the use of furan-based compounds in bioimaging has been researched. Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, demonstrating its potential in bioimaging in live cells and zebrafish (Ravichandiran et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-21(17-5-3-16(4-6-17)18-7-11-27-15-18)22-14-19(20-2-1-10-25-20)23-8-12-26-13-9-23/h1-7,10-11,15,19H,8-9,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGCANJDMSYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

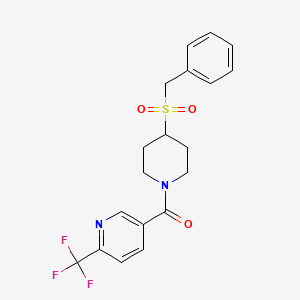
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-one](/img/structure/B2996357.png)

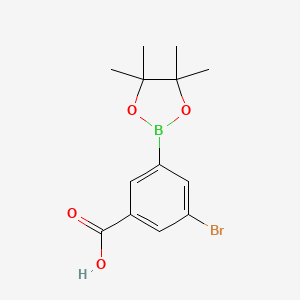
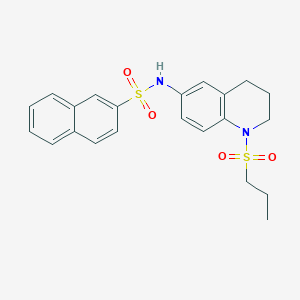
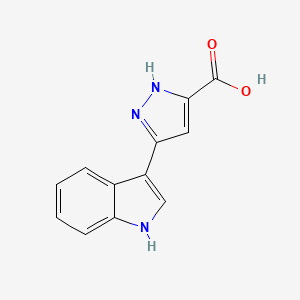




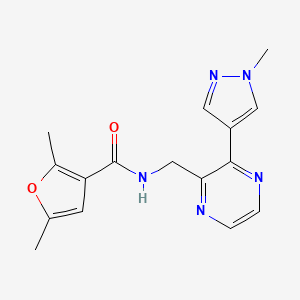
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)

